molecular formula C23H26N8O4S B12632521 C23H26N8O4S

C23H26N8O4S

Cat. No.: B12632521
M. Wt: 510.6 g/mol
InChI Key: PXJKIKRMFKWNLJ-UHFFFAOYSA-N
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Description

The compound C23H26N8O4S is a heterocyclic organic molecule with a molecular weight of 534.57 g/mol. However, further experimental validation is required to confirm these hypotheses.

Properties

Molecular Formula

C23H26N8O4S

Molecular Weight

510.6 g/mol

IUPAC Name

ethyl 5-amino-1-[2-(5-amino-4-ethoxycarbonylpyrazol-1-yl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]pyrazole-4-carboxylate

InChI

InChI=1S/C23H26N8O4S/c1-4-34-21(32)13-9-26-30(17(13)24)19-16-12-7-6-11(3)8-15(12)36-20(16)29-23(28-19)31-18(25)14(10-27-31)22(33)35-5-2/h9-11H,4-8,24-25H2,1-3H3

InChI Key

PXJKIKRMFKWNLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C3C4=C(CC(CC4)C)SC3=NC(=N2)N5C(=C(C=N5)C(=O)OCC)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C23H26N8O4S typically involves multi-step organic reactions. Common synthetic routes include:

    Condensation Reactions: These reactions often involve the combination of smaller organic molecules to form the larger compound.

    Cyclization Reactions: These are used to form the ring structures present in the compound.

    Functional Group Transformations: Various functional groups are introduced or modified to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of This compound may involve large-scale organic synthesis techniques, including:

    Batch Reactors: Used for controlled synthesis with precise reaction conditions.

    Continuous Flow Reactors: Employed for high-throughput production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

C23H26N8O4S: undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Drug Delivery Systems

C23H26N8O4S has been investigated for its role in drug delivery, particularly for targeting specific tissues such as tumors. Its structure allows for bioconjugation with therapeutic agents, enhancing solubility and bioavailability.

  • Nanoparticle Conjugation : The compound can be conjugated to nanoparticles, improving the delivery of chemotherapeutic agents. For instance, studies have shown that when used with carbon nanotubes or gold nanoparticles, it significantly increases the efficacy of drugs like cisplatin by enhancing cellular uptake and reducing systemic toxicity .
  • Controlled Release Mechanisms : The compound's design facilitates controlled release profiles, allowing for sustained drug action over extended periods. This is particularly advantageous in cancer therapy where prolonged exposure to the drug is necessary for effectiveness .

Targeted Therapy

The ability to selectively target cancer cells is a crucial aspect of modern therapeutic strategies. This compound has been integrated into various targeted therapy frameworks:

  • Supramolecular Drug Delivery : Research indicates that this compound can form supramolecular structures capable of encapsulating anticancer drugs. These structures can be functionalized to recognize specific cancer cell markers, thereby enhancing the precision of drug delivery .
  • Bioconjugation with Peptides : The compound can be bioconjugated with peptides that bind to receptors overexpressed on tumor cells. This method not only improves targeting but also minimizes off-target effects .

Imaging Applications

This compound has potential applications in medical imaging:

  • Mass Spectrometry Imaging : The compound's unique mass profile allows it to be utilized in mass spectrometry imaging techniques, providing spatial distribution data of biomolecules in tissues. This application is vital for understanding drug distribution and efficacy within biological systems .

Case Study 1: Targeted Delivery Using Nanoparticles

In a study published by Han et al., this compound was conjugated to gold nanoparticles for the delivery of cisplatin. The results demonstrated a significant increase in tumor suppression compared to free cisplatin administration, showcasing enhanced cellular uptake and reduced side effects due to targeted delivery mechanisms .

Case Study 2: Supramolecular Systems for Drug Encapsulation

A research project explored the use of this compound in creating metallacages capable of encapsulating anticancer drugs. These systems showed promising results in vitro, indicating that they could effectively deliver drugs directly to cancerous tissues while minimizing exposure to healthy cells .

Mechanism of Action

The mechanism by which C23H26N8O4S exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Table 1: Key Comparative Properties

Property C23H26N8O4S (Hypothetical) CAS 239097-74-6 (C7H6N2O)
Molecular Weight 534.57 g/mol 134.14 g/mol
Aromatic Atoms Likely high (benzene derivatives) 9 aromatic heavy atoms
Solubility Unknown 1.55 mg/mL (highly soluble)
Bioavailability Unknown Score: 0.55 (moderate)
Enzyme Inhibition Potential kinase inhibition CYP1A2 inhibitor
Toxicity Unknown Warnings issued

Structural and Functional Differences :

  • Complexity : this compound has a larger, more complex structure with eight nitrogen atoms and a sulfur atom, suggesting enhanced binding specificity compared to C7H6N2O.
  • Pharmacokinetics : The smaller molecule (C7H6N2O) exhibits moderate bioavailability and BBB permeability, whereas this compound’s size may limit its membrane penetration unless optimized with prodrug strategies.
  • Synthetic Accessibility : C7H6N2O is synthesized via straightforward nitration and reduction steps , while this compound would likely require multi-step protocols involving coupling reactions and heterocycle formation.

Biological Activity

C23H26N8O4S is a synthetic compound that has garnered attention for its diverse biological activities. Understanding its mechanisms of action, therapeutic potential, and applications in various fields is essential for advancing research and development. This article provides a comprehensive overview of the biological activity of this compound, including case studies, research findings, and data tables summarizing its effects.

This compound belongs to a class of compounds characterized by their complex structure, which includes multiple functional groups that contribute to its biological activity. The compound's molecular formula indicates the presence of nitrogen (N), oxygen (O), sulfur (S), and carbon (C), which are crucial for its interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can bind to specific enzyme active sites, inhibiting their function. This property is particularly relevant in drug design, where targeting enzymes can modulate metabolic pathways.
  • Receptor Modulation : this compound may interact with cellular receptors, influencing signal transduction pathways that regulate various physiological processes.
  • DNA Intercalation : The compound has the potential to insert itself between DNA base pairs, affecting replication and transcription processes, which can lead to cytotoxic effects in rapidly dividing cells.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit vital metabolic processes.
  • Antioxidant Properties : this compound has been found to exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) and may have implications in aging and chronic diseases .
  • Anticancer Effects : Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial effects of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) value that suggests potent antimicrobial activity.
  • Antioxidant Activity Assessment :
    • Research conducted using DPPH and ABTS assays demonstrated that this compound effectively scavenged free radicals, with results showing a dose-dependent response. The compound's antioxidant capacity was comparable to known antioxidants like ascorbic acid .
  • In Vivo Cancer Model :
    • In a murine model of cancer, administration of this compound resulted in reduced tumor size and improved survival rates compared to controls. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialEffective against E. coli
AntioxidantScavenging activity (DPPH assay)
AnticancerInduced apoptosis in cancer cells

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